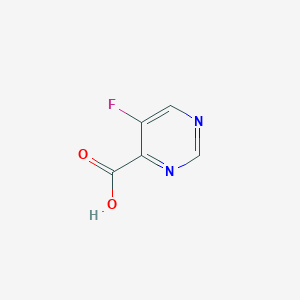

5-Fluoropyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

5-fluoropyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAINBFPJHSRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoropyrimidine-4-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

5-Fluoropyrimidine-4-carboxylic acid is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates a pyrimidine ring, a core component of nucleobases, functionalized with both a fluorine atom and a carboxylic acid group. This unique combination of features makes it a valuable and versatile building block for the synthesis of complex, biologically active molecules.[1][2] The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a parent molecule, while the carboxylic acid serves as a key synthetic handle for derivatization, enabling the construction of amides, esters, and other functional groups.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 5-fluoropyrimidine-4-carboxylic acid for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a chemical building block is the cornerstone of its effective use in synthesis. The key physicochemical and spectroscopic data for 5-fluoropyrimidine-4-carboxylic acid are summarized below.

Core Physicochemical Data

The primary identifiers and physical properties of 5-fluoropyrimidine-4-carboxylic acid are presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 5-Fluoropyrimidine-4-carboxylic acid | [3] |

| CAS Number | 1211528-24-3 | [3][4] |

| Molecular Formula | C₅H₃FN₂O₂ | [3] |

| Molecular Weight | 142.09 g/mol | [3] |

| Appearance | White to off-white solid | (Typical) |

| Melting Point | Not consistently reported | |

| Solubility | Soluble in DMSO, DMF; limited solubility in water and ethanol | [5] (Analog) |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the compound. Below are the expected spectral characteristics.

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show three distinct signals:

-

A broad singlet far downfield (>13 ppm) corresponding to the acidic proton of the carboxylic acid.

-

Two signals in the aromatic region (typically 8.5-9.5 ppm) for the two protons on the pyrimidine ring (H-2 and H-6). These protons would likely appear as doublets or doublet of doublets due to proton-proton and proton-fluorine coupling.

-

-

¹³C NMR (Carbon NMR): The spectrum should exhibit five signals corresponding to the five carbon atoms in the molecule.

-

The carboxylic acid carbonyl carbon (C=O) will appear downfield (typically >160 ppm).

-

The four carbons of the pyrimidine ring will show characteristic shifts influenced by the nitrogen atoms and the fluorine substituent. The carbon directly bonded to fluorine (C-5) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons may show smaller two- or three-bond C-F couplings.

-

-

¹⁹F NMR (Fluorine NMR): A single resonance is expected, which may be split into a multiplet due to coupling with the adjacent ring protons (H-6).

-

Mass Spectrometry (MS): In ESI+ mode, the expected molecular ion peak would be [M+H]⁺ at m/z 143.0.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies include:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid carbonyl (~1700-1730 cm⁻¹).

-

C=N and C=C stretching vibrations from the pyrimidine ring (~1400-1600 cm⁻¹).

-

A C-F stretching vibration (~1000-1200 cm⁻¹).

-

Synthesis and Purification

The synthesis of functionalized pyrimidines can be challenging. While numerous methods exist for pyrimidine synthesis in general, routes to specifically substituted 5-halopyrimidine-4-carboxylic acids are less common.[6] One effective modern approach for related compounds involves a radical-based reaction, which can offer superior regioselectivity and yield compared to traditional condensation methods.[6]

Synthetic Strategy: The Minisci Reaction

A highly relevant synthetic approach for analogous compounds is the Minisci homolytic alkoxycarbonylation.[6] This method allows for the direct C-H functionalization of an electron-deficient heterocycle like 5-fluoropyrimidine. Although the literature describes this for the synthesis of esters, the same principle can be applied, or the resulting ester can be readily hydrolyzed to the desired carboxylic acid.

The general workflow for such a synthesis is depicted below.

Caption: General workflow for synthesis via Minisci reaction and hydrolysis.

Experimental Protocol (Illustrative)

The following is an illustrative protocol based on the Minisci reaction for the ester, followed by hydrolysis.

Step 1: Synthesis of Ethyl 5-fluoropyrimidine-4-carboxylate

-

To a biphasic solution of 5-fluoropyrimidine (1.0 equiv.) in a suitable solvent system (e.g., toluene/water), add ethyl pyruvate (3.0 equiv.) and a catalytic amount of silver nitrate (AgNO₃).

-

Add acetic acid to increase conversion.

-

Heat the mixture to 80-90 °C.

-

Slowly add a solution of ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv.) in water over 1 hour.

-

Maintain the reaction at temperature for an additional 2-3 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) to yield the pure ester.

Step 2: Hydrolysis to 5-Fluoropyrimidine-4-carboxylic Acid

-

Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (NaOH) (1.5-2.0 equiv.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

-

The product will precipitate out of solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product, 5-fluoropyrimidine-4-carboxylic acid.

Chemical Reactivity and Derivatization

The reactivity of 5-fluoropyrimidine-4-carboxylic acid is dominated by the carboxylic acid group, making it an ideal substrate for building more complex molecular architectures.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes a range of standard transformations, most notably amide bond formation.[7] This reaction is fundamental to drug discovery, linking the pyrimidine core to various amine-containing fragments to explore structure-activity relationships (SAR).

-

Amide Coupling: The carboxylic acid can be activated by a variety of coupling reagents (e.g., HATU, HOBt/EDC, T3P) and reacted with a primary or secondary amine to form a stable amide bond. This is the most common and powerful application of this building block.

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate yields the corresponding ester.[7]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 4-(hydroxymethyl)-5-fluoropyrimidine.[7]

Caption: Key derivatization pathway: Amide coupling reaction.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is electron-deficient due to the two nitrogen atoms. This generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. The fluorine atom at the C-5 position further modulates this reactivity. While C-F bonds on aromatic rings can sometimes be displaced via nucleophilic aromatic substitution (SNAr), the C-5 position on pyrimidine is less activated for displacement compared to positions 2, 4, or 6. Therefore, the ring is relatively stable under many reaction conditions, allowing the carboxylic acid to be modified selectively.

Applications in Medicinal Chemistry

Fluorinated pyrimidines are a privileged scaffold in medicinal chemistry.[8] They are bioisosteres of natural nucleobases and are found in numerous approved drugs, including the anticancer agent 5-Fluorouracil (5-FU) and the antifungal 5-fluorocytosine.[8]

5-Fluoropyrimidine-4-carboxylic acid serves as a key intermediate for synthesizing novel therapeutic agents. Its derivatives have been explored for various targets:

-

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. By forming an amide bond at the 4-position, researchers can introduce fragments that bind to the ATP-binding site of kinases, such as protein kinase CK2.[6]

-

Antitumor Agents: The structural similarity to 5-FU makes this scaffold a compelling starting point for developing new anticancer compounds with potentially improved selectivity or novel mechanisms of action.[9][10]

-

Antiviral and Antimicrobial Agents: Functionalized pyrimidines are central to many antiviral and antimicrobial drugs, and this building block provides a route to novel analogs.[8]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-fluoropyrimidine-4-carboxylic acid.

-

Hazard Identification: The compound may cause respiratory irritation, skin irritation, and serious eye irritation. The toxicological properties have not been fully investigated.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3]

-

Skin Contact: Wash off with soap and plenty of water.[3]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]

-

-

Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Hazardous decomposition products include nitrogen oxides, carbon oxides, and hydrogen fluoride.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

-

Capot Chemical. (2025). MSDS of 5-fluoropyrimidine-4-carboxylic acid. [Link]

-

ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

Chemsrc. (2025). CAS#:2436359-65-6 | 5-Fluoro-6-(1-phenylpropyl)pyrimidine-4-carboxylic acid. [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

PubChem. (n.d.). 5-Fluoropyrimidine. [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]

- Google Patents. (n.d.).

-

Molecules. (2008). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. [Link]

-

ResearchGate. (2023). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. [Link]

-

Semantic Scholar. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. [Link]

-

Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

-

CAS Common Chemistry. (n.d.). 5-Pyrimidinecarboxylic acid. [Link]

- Google Patents. (n.d.).

-

Molecules. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]

-

ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

-

Jack Westin. (n.d.). Carboxylic Acids Important Reactions. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. capotchem.com [capotchem.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. jackwestin.com [jackwestin.com]

- 8. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Fluoropyrimidine-4-Carboxylic Acid

Introduction: Elucidating the Structure of a Key Heterocyclic Building Block

5-Fluoropyrimidine-4-carboxylic acid (Molecular Formula: C₅H₃FN₂O₂, Molecular Weight: 158.09 g/mol ) is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure is analogous to biologically active molecules, including the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), suggesting its potential as a critical intermediate or building block for novel pharmaceutical agents[1]. The precise placement of the fluorine atom and the carboxylic acid group on the pyrimidine ring dictates its chemical reactivity, binding affinity, and metabolic fate.

Therefore, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic signature of 5-fluoropyrimidine-4-carboxylic acid using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific molecule (CAS 1211528-24-3) are not widely available in the public domain, this guide will focus on a robust, predictive analysis grounded in first principles and data from analogous structures. This approach empowers researchers to know what to look for, how to interpret their results, and how to design appropriate analytical workflows for quality control and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For 5-fluoropyrimidine-4-carboxylic acid, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for an unambiguous assignment of the molecular skeleton and confirmation of regiochemistry.

Expertise & Rationale: Why a Multi-Nuclear NMR Approach is Critical

The structure of 5-fluoropyrimidine-4-carboxylic acid presents a simple yet informative set of NMR challenges. There are only two protons on the pyrimidine ring, and their chemical environment is heavily influenced by the surrounding nitrogen atoms, the fluorine, and the carboxylic acid group.

-

¹H NMR will identify the chemical shifts of the two aromatic protons (at positions 2 and 6) and the acidic proton of the carboxyl group. Crucially, the coupling of these protons to the ¹⁹F nucleus will provide definitive evidence of their spatial relationship to the fluorine atom.

-

¹³C NMR provides a map of the carbon skeleton. Five distinct signals are expected. The chemical shifts will be characteristic of their environment (e.g., the carbonyl carbon, the fluorine-bound carbon, and the other ring carbons). The magnitude of carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) is highly diagnostic for assigning the carbon signals correctly.

-

¹⁹F NMR is a highly sensitive and specific technique for observing the fluorine nucleus[2]. It provides a direct window into the electronic environment of the fluorine atom. A single resonance is expected, and its coupling to the nearby protons (H6) will confirm the substitution pattern.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol outlines a standard method for obtaining high-resolution NMR spectra suitable for structural elucidation.

1.2.1 Sample Preparation

-

Weigh approximately 5-10 mg of 5-fluoropyrimidine-4-carboxylic acid.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar solvent capable of dissolving the carboxylic acid and its acidic proton signal will not exchange rapidly, making it observable.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (though referencing to the residual solvent peak is common).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

1.2.2 Instrument Setup & Acquisition

-

Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. A proton-coupled spectrum can also be acquired to observe C-H and C-F coupling.

-

For ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is a high-sensitivity experiment and typically requires fewer scans than a ¹³C experiment.

NMR Data Interpretation & Predicted Values

The following tables summarize the predicted NMR data for 5-fluoropyrimidine-4-carboxylic acid based on established chemical shift ranges and data from similar fluorinated pyrimidines and carboxylic acids[1][3].

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~13.0 - 14.0 | Broad Singlet | - | COOH |

| ~9.2 | Doublet | ~3-4 Hz (⁴JHF) | H-2 |

| ~9.0 | Doublet | ~6-8 Hz (³JHF) | H-6 |

-

Rationale: The protons at positions 2 and 6 are expected to be significantly downfield due to the deshielding effect of the electronegative nitrogen atoms in the pyrimidine ring. The acidic proton of the carboxylic acid appears at a very downfield chemical shift, which is characteristic for this functional group[1]. The key diagnostic feature will be the observed coupling to fluorine.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (JCF, Hz) | Assignment |

|---|---|---|

| ~165 | Doublet, ~5-10 Hz | C-4 (Carbonyl) |

| ~160 | Doublet, ~15-25 Hz | C-6 |

| ~158 | Doublet, ~250-300 Hz | C-5 (Fluorine-bearing) |

| ~155 | Singlet or small doublet | C-2 |

| ~135 | Doublet, ~20-30 Hz | C-4 (Ring carbon) |

-

Rationale: The carbon directly attached to the fluorine (C-5) will exhibit a very large one-bond coupling constant (¹JCF), which is the most definitive signal in the spectrum. The other carbons will show smaller two-bond (²JCF) or three-bond (³JCF) couplings. The carbonyl carbon (from the carboxylic acid) is expected in the typical ~165 ppm region[1].

Table 3: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

| ~ -160 to -175 | Doublet of Doublets | ³JFH6 ≈ 6-8 Hz, ⁴JFH2 ≈ 3-4 Hz | C5-F |

-

Rationale: The chemical shift for a fluorine on an aromatic ring can vary, but this range is typical for fluoropyrimidines. The multiplicity will be a doublet of doublets, confirming coupling to both H-6 and H-2, providing the final piece of evidence for the overall structure.

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy is a rapid and reliable technique for identifying the key functional groups within a molecule. For 5-fluoropyrimidine-4-carboxylic acid, it provides immediate confirmation of the carboxylic acid moiety and the aromatic system.

Expertise & Rationale: Identifying Key Vibrational Modes

The diagnostic power of IR spectroscopy lies in its ability to detect the vibrations of specific bonds. For this molecule, we are primarily interested in three regions of the spectrum:

-

O-H Stretch: The hydroxyl group of the carboxylic acid gives rise to one of the most recognizable bands in IR spectroscopy. Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, this absorption is exceptionally broad[4].

-

C=O Stretch: The carbonyl group of the carboxylic acid produces a strong, sharp absorption. Its position can be influenced by conjugation and hydrogen bonding.

-

Aromatic & C-F Region: The pyrimidine ring will have characteristic C=C and C=N stretching vibrations in the fingerprint region. The C-F bond stretch also appears in this region as a strong absorption.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a common, modern technique that requires minimal sample preparation.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Acquire a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Place a small amount (a few milligrams) of the solid 5-fluoropyrimidine-4-carboxylic acid powder onto the crystal.

-

Lower the ATR press arm to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the crystal thoroughly after the measurement.

IR Data Interpretation & Predicted Values

The expected IR absorption bands are summarized in the table below.

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 2500-3300 | Broad, Strong | O-H Stretch (H-bonded) | Carboxylic Acid |

| ~1700-1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1600-1400 | Medium-Strong | C=C and C=N Stretches | Pyrimidine Ring |

| ~1300-1200 | Strong | C-O Stretch | Carboxylic Acid |

| ~1200-1000 | Strong | C-F Stretch | Fluoro-aromatic |

| 950-910 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid |

-

Rationale: The presence of a very broad band from 2500-3300 cm⁻¹ superimposed with a strong, sharp peak around 1710 cm⁻¹ is a definitive indicator of a hydrogen-bonded carboxylic acid[5]. Strong absorptions in the fingerprint region between 1200-1000 cm⁻¹ will confirm the C-F bond.

Visualization: IR Analysis Workflow

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a new compound, its primary role is to confirm the molecular weight and, with high-resolution instruments, the elemental formula.

Expertise & Rationale: Ionization and Fragmentation

To analyze 5-fluoropyrimidine-4-carboxylic acid, a soft ionization technique like Electrospray Ionization (ESI) is ideal. ESI allows the molecule to be ionized with minimal fragmentation, making it easy to identify the molecular ion.

-

In positive ion mode (+ESI): We expect to see the protonated molecule [M+H]⁺.

-

In negative ion mode (-ESI): We expect to see the deprotonated molecule [M-H]⁻, which should be readily formed due to the acidic nature of the carboxylic acid.

High-resolution mass spectrometry (HRMS), using instruments like a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the m/z to several decimal places. This allows for the calculation of an elemental formula, providing a very high degree of confidence in the compound's identity. Tandem MS (MS/MS) can be used to induce fragmentation, providing further structural clues, such as the characteristic loss of the carboxyl group.

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, with a small percentage of water. For +ESI, a trace amount of formic acid may be added. For -ESI, a trace of ammonium hydroxide can be used.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Set the mass spectrometer to scan a relevant m/z range (e.g., m/z 50-500) in either positive or negative ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

Acquisition: Acquire the full scan spectrum. The high-resolution measurement of the molecular ion peak is the primary goal.

-

(Optional) Tandem MS: Select the [M+H]⁺ or [M-H]⁻ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.

MS Data Interpretation & Predicted Values

Table 5: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) | Ionization Mode |

|---|---|---|

| [M] | 158.0182 | - |

| [M+H]⁺ | 159.0255 | Positive ESI |

| [M-H]⁻ | 157.0110 | Negative ESI |

| [M-COOH]⁺ | 114.0255 | Positive ESI (Fragment) |

-

Rationale: The exact mass is calculated from the molecular formula C₅H₃FN₂O₂ using the most abundant isotopes. The most likely fragmentation pathway is the loss of the carboxylic acid group as a neutral radical (•COOH, 45 Da) or the loss of carbon dioxide (CO₂, 44 Da) after initial protonation/deprotonation, which is a classic fragmentation pattern for carboxylic acids[6].

Visualization: Mass Spectrometry Workflow

Caption: Workflow for HRMS-based formula confirmation.

Conclusion

The structural characterization of 5-fluoropyrimidine-4-carboxylic acid is unequivocally achievable through a synergistic application of multi-nuclear NMR, FT-IR, and high-resolution mass spectrometry. While direct experimental data may be sparse, a predictive analysis based on foundational spectroscopic principles provides a clear and reliable roadmap for researchers. The key diagnostic features to confirm the structure are:

-

NMR: The presence of two coupled aromatic protons and one carboxylic acid proton in the ¹H spectrum; a ¹³C spectrum showing five carbons including a carbonyl and a carbon with a large ¹JCF coupling constant; and a single ¹⁹F signal coupled to the aromatic protons.

-

IR: A characteristic very broad O-H stretch (2500-3300 cm⁻¹) combined with a strong C=O stretch (~1710 cm⁻¹).

-

MS: A molecular ion peak corresponding to the exact mass of C₅H₃FN₂O₂ (m/z 159.0255 for [M+H]⁺ or 157.0110 for [M-H]⁻).

By following the protocols and interpretive guidelines presented in this document, researchers can confidently verify the identity, purity, and structural integrity of this valuable chemical building block.

References

-

ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]

-

PubChem. (n.d.). Fluoroorotic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Fluoroorotic acid hydrate - Optional[13C NMR] - Spectrum. Wiley. Retrieved from [Link]

-

Martineau, P. M., et al. (2006). Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. Clinica Chimica Acta, 364(1-2), 82-93. Retrieved from [Link]

-

Battistuzzi, G., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(12), 1731-1735. Retrieved from [Link]

-

Szychowski, K. A., et al. (2019). Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. Journal of Chemical Research, 40(2), 107-109. Retrieved from [Link]

-

S. Hoogterp, et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, 37(21), e141. Retrieved from [Link]

-

PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid {3-[4-(2-cyano-4-fluoro-phenyl)-piperidin-1-yl]-propyl}-amide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wujec, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(11), 2539. Retrieved from [Link]

-

Li, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. RSC Medicinal Chemistry, 13(11), 1368-1376. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. National Institute of Standards and Technology. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloropyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ghafoor, A., et al. (2023). Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. Molecules, 28(14), 5402. Retrieved from [Link]

-

Akky, R. M., et al. (2022). New Frontiers and Developing Applications in 19F NMR. Molecules, 27(15), 4987. Retrieved from [Link]

-

NZQA. (2017). Exemplar for Internal Achievement Standard Chemistry Level 3. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared spectra. Retrieved from [Link]

-

Banti, C. N., et al. (2015). Infrared spectra and the structure of drugs of the fluoroquinolone group. Journal of Applied Spectroscopy, 82, 697-704. Retrieved from [Link]

-

Bissy, D., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1382. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Furandicarboxylic acid. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. www2.nzqa.govt.nz [www2.nzqa.govt.nz]

An In-depth Technical Guide to 5-Fluoropyrimidine-4-carboxylic Acid Derivatives and Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Fluoropyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its intrinsic ability to mimic endogenous nucleobases allows for critical interactions with a host of biological targets.[1][2] The strategic introduction of a fluorine atom at the 5-position and a carboxylic acid moiety at the 4-position of the pyrimidine ring creates a class of compounds with unique electronic properties and therapeutic potential. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of 5-fluoropyrimidine-4-carboxylic acid derivatives and their analogues, offering field-proven insights for their application in drug discovery and development.

The Core Scaffold: Rationale for the 5-Fluoro and 4-Carboxylic Acid Substitutions

The design of 5-fluoropyrimidine-4-carboxylic acid derivatives is a deliberate exercise in medicinal chemistry aimed at optimizing the therapeutic index of this privileged scaffold. The inclusion of these two key functional groups is underpinned by a deep understanding of their influence on the molecule's physicochemical properties and biological activity.

The 5-Fluoro Substitution: The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a well-established strategy in the design of anticancer agents, most notably exemplified by 5-fluorouracil (5-FU).[2] The fluorine atom, being the most electronegative element, exerts a powerful inductive effect, which can significantly alter the acidity of the N-H protons and the susceptibility of the ring to enzymatic attack. Furthermore, the small van der Waals radius of fluorine allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance at the target binding site. In the context of thymidylate synthase inhibition, the fluorine atom at the C5 position prevents the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis.[3]

The 4-Carboxylic Acid Moiety: The incorporation of a carboxylic acid group at the C4 position introduces a key site for molecular interactions and modulates the pharmacokinetic profile of the compound. As a versatile functional group, the carboxylic acid can act as a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in the active site of target enzymes. Moreover, the acidic nature of the carboxylic acid allows for the formation of salts, which can improve the aqueous solubility and bioavailability of the drug candidate. In drug design, the carboxylic acid group can also serve as a handle for the attachment of prodrug moieties, enabling targeted drug delivery and controlled release.

Synthetic Strategies: From Classical Cyclizations to Modern Radical Reactions

The synthesis of 5-fluoropyrimidine-4-carboxylic acid derivatives can be approached through several strategic routes, each with its own set of advantages and considerations. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the process.

Classical Cyclocondensation Reactions

A traditional and robust method for the construction of the pyrimidine ring involves the cyclocondensation of a three-carbon component with an amidine or a related nitrogen-containing species. For the synthesis of 5-fluoropyrimidine-4-carboxylic acid derivatives, a key precursor is a fluorinated β-keto ester or a similar reactive intermediate.

Experimental Protocol: Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

This protocol describes a two-step synthesis of a key intermediate, 6-ethyl-5-fluoro-4-hydroxypyrimidine, which can be further functionalized to the corresponding carboxylic acid.[4][5]

Step 1: Synthesis of Ethyl 2-fluoro-3-oxopentanoate

-

Reaction Setup: To a 2 L three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add 1.2 L of isopropyl ether and approximately 44 g of sodium hydride. Stir the suspension at room temperature.

-

Addition of Reagents: Slowly add 106 g of ethyl fluoroacetate dropwise to the stirred suspension over 3 hours. After the addition is complete, cool the reaction mixture to 0°C in an ice bath.

-

Acylation: Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at 0-5°C for approximately 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice water and separate the organic layer. Extract the aqueous layer three times with 500 mL of isopropyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation, collecting the fraction at 98-100°C under 20 mmHg to yield ethyl 2-fluoro-3-oxopentanoate as a pale yellow liquid.

Step 2: Cyclization to 6-Ethyl-5-fluoro-4-hydroxypyrimidine

-

Reaction Setup: In a 1 L three-necked flask under a nitrogen atmosphere, add 300 mL of methanol and cool to 0°C. Add 35 g of sodium methoxide and stir until dissolved.

-

Addition of Reagents: Add 33.4 g of formamidine acetate to the reaction mixture and stir for 1 hour at 0-5°C. Slowly add a solution of 52 g of ethyl 2-fluoro-3-oxopentanoate (dissolved in 20 mL of methanol) dropwise over 1 hour, maintaining the temperature at 0-5°C.

-

Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 24 hours.

-

Quenching and Isolation: Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5. Remove the methanol under reduced pressure to obtain a solid mixture.

-

Purification and Characterization: Extract the solid mixture five times with 100 mL of dichloromethane. Combine the organic phases and evaporate the solvent. Recrystallize the crude product from 100 mL of ethyl acetate to obtain 6-ethyl-5-fluoro-4-hydroxypyrimidine as a faint yellow solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]

Minisci Radical Alkoxycarbonylation: A Modern Approach

For the direct introduction of a carboxylic acid ester group at the C4 position of a pre-existing 5-halopyrimidine ring, the Minisci reaction offers a highly regioselective and efficient alternative to traditional methods.[6] This radical-based approach is particularly useful for synthesizing derivatives that are difficult to access through classical condensation routes.[6]

Experimental Protocol: Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate via Minisci Reaction

This protocol is adapted from a procedure for the synthesis of 5-halopyrimidine-4-carboxylic acid esters.[6]

-

Reaction Setup: In a two-necked round-bottom flask, prepare a biphasic mixture of toluene (or another suitable organic solvent) and water.

-

Addition of Reagents: Add 5-bromopyrimidine to the reaction mixture. In a separate vessel, prepare the radical precursor by reacting ethyl pyruvate with a radical initiator such as ammonium persulfate and a catalytic amount of silver nitrate in an aqueous solution.

-

Reaction Execution: Slowly add the aqueous solution of the radical precursor to the stirred biphasic mixture containing the 5-bromopyrimidine at a controlled temperature (typically elevated, e.g., 80°C). The use of a biphasic system helps to minimize polysubstitution. The addition of acetic acid as a co-solvent can improve the conversion rate.[6]

-

Reaction Monitoring and Work-up: Monitor the reaction by GC-MS. Upon completion, cool the reaction mixture and separate the organic layer. Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine.

-

Purification and Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Biological Activity and Therapeutic Potential

The primary therapeutic application of 5-fluoropyrimidine-4-carboxylic acid derivatives and their analogues is in the field of oncology. Their mechanism of action is largely predicated on the well-established anticancer properties of 5-fluorouracil, which include the inhibition of thymidylate synthase and the incorporation into RNA and DNA.[3][7]

Mechanism of Action: Beyond Thymidylate Synthase Inhibition

While the inhibition of thymidylate synthase (TS) is a key mechanism of action for fluoropyrimidines, research suggests that their cytotoxic effects are multifactorial.[7][8] The incorporation of the fluorinated nucleotide analogues into RNA can disrupt RNA processing and function, while their incorporation into DNA can lead to DNA damage and apoptosis.[3]

The presence of the 4-carboxylic acid group may introduce additional or altered interactions with biological targets. For instance, the carboxylic acid moiety could facilitate binding to other enzymes involved in nucleotide metabolism or DNA repair. Furthermore, there is evidence to suggest that 5-FU may have alternative mechanisms of action, such as the inhibition of pre-ribosomal RNA (pre-rRNA) processing.[8] It is plausible that 5-fluoropyrimidine-4-carboxylic acid derivatives could also engage these alternative targets, potentially leading to a broader spectrum of anticancer activity or a different resistance profile compared to 5-FU.

Below is a diagram illustrating the generally accepted metabolic activation and primary mechanism of action of 5-fluorouracil, which serves as a foundational model for its derivatives.

Caption: Metabolic activation and primary mechanisms of action of 5-Fluorouracil.

In Vitro Anticancer Activity

The anticancer potential of novel 5-fluoropyrimidine-4-carboxylic acid derivatives is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile derivative | MCF-7 (Breast) | 1.42 | [9] |

| Pyrimidine-5-carbonitrile derivative | A549 (Lung) | 1.98 | [9] |

| Pyrimidine-5-carbonitrile derivative | Caco-2 (Colorectal) | 9.50 | [9] |

| 5-FU (Reference) | MCF-7 (Breast) | 1.71 | [9] |

| 5-FU (Reference) | A549 (Lung) | 10.32 | [9] |

| 5-FU (Reference) | Caco-2 (Colorectal) | 20.22 | [9] |

| Tetrahydropyrimidine-5-carboxylate | HepG2 (Liver) | 5.351 - 18.69 | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., 5-FU) in culture medium. Replace the medium in the 96-well plates with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Acquisition: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Pharmacokinetics and ADME Profile

A successful drug candidate must not only exhibit potent biological activity but also possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The physicochemical characteristics of 5-fluoropyrimidine-4-carboxylic acid derivatives play a crucial role in their ADME profile.

The oral bioavailability of fluoropyrimidines can be variable, and prodrug strategies are often employed to improve their absorption.[11] The metabolic fate of these compounds is of particular interest, as they can be subject to both anabolic activation to their cytotoxic forms and catabolic inactivation. The primary enzyme responsible for the catabolism of 5-FU is dihydropyrimidine dehydrogenase (DPD).[11] The 4-carboxylic acid moiety may influence the susceptibility of the pyrimidine ring to DPD-mediated degradation and could also be a site for phase II conjugation reactions, such as glucuronidation.[12]

In vitro metabolism studies using liver microsomes or hepatocytes are essential for elucidating the metabolic pathways of new derivatives and identifying potential drug-drug interactions.[13][14]

Below is a conceptual workflow for the synthesis and preclinical evaluation of 5-fluoropyrimidine-4-carboxylic acid derivatives.

Caption: A conceptual workflow for the discovery of novel 5-fluoropyrimidine-4-carboxylic acid derivatives.

Future Perspectives and Challenges

The development of 5-fluoropyrimidine-4-carboxylic acid derivatives and their analogues represents a promising avenue for the discovery of novel anticancer agents. The versatility of the pyrimidine scaffold, combined with the strategic placement of the 5-fluoro and 4-carboxylic acid groups, provides a rich chemical space for further exploration.

Future research in this area should focus on several key aspects:

-

Elucidation of Novel Mechanisms: A deeper understanding of the molecular targets of these derivatives beyond thymidylate synthase could uncover new therapeutic opportunities and strategies to overcome drug resistance.

-

Structure-Based Drug Design: The use of computational modeling and structural biology can guide the rational design of next-generation inhibitors with improved potency and selectivity.

-

Advanced Prodrug Strategies: The development of innovative prodrug approaches that leverage the 4-carboxylic acid moiety could enhance tumor-specific drug delivery and minimize off-target toxicity.

-

Combination Therapies: Investigating the synergistic effects of these derivatives with other anticancer agents, including targeted therapies and immunotherapies, could lead to more effective treatment regimens.

The primary challenges in this field include overcoming the mechanisms of resistance that have been observed with 5-FU and optimizing the pharmacokinetic properties of new derivatives to ensure adequate drug exposure at the tumor site. A multidisciplinary approach that integrates synthetic chemistry, molecular pharmacology, and preclinical development will be essential to translate the therapeutic potential of 5-fluoropyrimidine-4-carboxylic acid derivatives into clinical reality.

References

-

Ghoshal, K., & Jacob, S. T. (1997). An Alternative Molecular Mechanism of Action of 5-fluorouracil, a Potent Anticancer Drug. Biochemical Pharmacology, 53(11), 1569-1575. [Link]

-

Helwa, R., et al. (2018). Synthesis, biological evaluation and molecular docking of new pyrimidine derivatives as potential anticancer agents. Bioorganic Chemistry, 76, 256-267. [Link]

-

Bano, T., Kumar, N., & Dudhe, R. (2012). Free radical scavenging properties of pyrimidine derivatives. Organic and Medicinal Chemistry Letters, 2(1), 1-6. [Link]

-

Kumar, S., & Narasimhan, B. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Chemistry Central Journal, 12(1), 1-29. [Link]

-

Rocha, D. H., Vaz, P. A., Pinto, D. C., & Silva, A. M. (2019). Synthesis chalones and their isomerization into flavanones and azaflavanones. Methods and Protocols, 2(3), 70. [Link]

-

Mohana Roopan, S., & Sompalle, R. (2016). Synthetic chemistry of pyrimidines and fused pyrimidines: A review. Synthetic Communications, 46(8), 645-672. [Link]

-

Zarenezhad, E., Farjam, M., & Iraji, A. (2020). Synthesis, spectroscopic characterization, and in vitro antimicrobial activity of fused pyrazolo [4′, 3′: 4, 5] thieno [3, 2‐d] pyrimidine. Journal of the Chinese Chemical Society, 67(7), 1239-1246. [Link]

-

Albuquerque, H. M. T., Santos, C. M. M., Cavaleiro, J. A. S., & Silva, A. M. S. (2014). Chalcones as Versatile Synthons for the Synthesis of 5-and 6-membered Nitrogen Heterocycles. Current Organic Chemistry, 18(21), 2750-2775. [Link]

-

Bosch, L., Harbers, E., & Heidelberger, C. (1958). Studies on fluorinated pyrimidines. V. Effects on nucleic acid metabolism in vitro. Cancer Research, 18(3), 335-343. [Link]

-

Diasio, R. B. (1999). Oral fluoropyrimidine therapy. Oncology (Williston Park, N.Y.), 13(9 Suppl 4), 23-28. [Link]

- CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermedi

-

Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019). Frontiers in Pharmacology, 10, 425. [Link]

-

Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. (2023). Pharmaceuticals, 16(8), 1146. [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews cancer, 3(5), 330-338. [Link]

- CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermedi

-

Refined ADME Profiles for ATC Drug Classes. (2023). International Journal of Molecular Sciences, 24(13), 11075. [Link]

-

Services for in vitro Metabolism research - Admescope. (n.d.). [Link]

-

Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. (2016). PloS one, 11(10), e0164279. [Link]

-

Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2021). STAR protocols, 2(4), 100902. [Link]

- AU2008284593A1 - Process for preparing voriconazole. (2009).

-

Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (2022). Molecules, 27(19), 6296. [Link]

-

New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[2][8][9]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive. (2018). Molecules, 23(10), 2469. [Link]

Sources

- 1. jptcp.com [jptcp.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]

- 4. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]

- 5. Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. Synthesis of novel spin-labeled derivatives of 5-FU as potential antineoplastic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jchr.org [jchr.org]

- 10. Pharmacokinetics of anticancer drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. admescope.com [admescope.com]

- 13. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 5-fluoropyrimidine derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Fluoropyrimidine Derivatives

Foreword

The introduction of 5-fluorouracil (5-FU) in 1957 marked a pivotal moment in oncology, establishing a foundational class of chemotherapy that remains a cornerstone of cancer treatment to this day. The 5-fluoropyrimidines, a family of fluorinated analogues of the pyrimidine nucleobase, exploit the fundamental reliance of cancer cells on rapid nucleic acid synthesis. This guide provides a comprehensive exploration of the biological activity of these critical therapeutic agents, from the core mechanisms of 5-FU to the rational design of its modern prodrugs. We will dissect the intricate metabolic pathways, the molecular basis of their cytotoxic effects, the multifaceted mechanisms of clinical resistance, and the established protocols for their preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals who seek a deeper, mechanistic understanding of this vital class of antimetabolites.

The Central Mechanism: Metabolic Activation and Cytotoxicity of 5-Fluorouracil (5-FU)

5-Fluorouracil itself is a prodrug that must be anabolized intracellularly into several active metabolites to exert its cytotoxic effects.[1] Its efficacy stems from a dual-pronged attack on the machinery of DNA and RNA synthesis, primarily through the inhibition of a critical enzyme and the fraudulent incorporation of its metabolites into nucleic acids.[2][3]

The three key active metabolites are:

-

Fluorodeoxyuridine monophosphate (FdUMP)

-

Fluorouridine triphosphate (FUTP)

-

Fluorodeoxyuridine triphosphate (FdUTP)

Inhibition of Thymidylate Synthase (TS)

The most well-characterized mechanism of 5-FU action is the inhibition of thymidylate synthase (TS).[1][4] Intracellularly, 5-FU is converted to FdUMP. This metabolite forms a stable ternary covalent complex with TS and its cofactor, 5,10-methylenetetrahydrofolate (CH₂THF).[1][2] This complex effectively sequesters the enzyme, halting the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[1][4] The depletion of the dTMP pool leads to a scarcity of deoxythymidine triphosphate (dTTP), a crucial building block for DNA synthesis and repair. This phenomenon induces a "thymineless death," particularly affecting rapidly proliferating cancer cells which have a high demand for DNA replication.[1][4] The co-administration of leucovorin (a source of reduced folates) is a common clinical strategy to stabilize this ternary complex, thereby enhancing the cytotoxicity of 5-FU.[4][5]

Disruption of RNA Synthesis and Function

After conversion to the active metabolite fluorouridine triphosphate (FUTP), 5-FU is recognized by RNA polymerases and incorporated into various RNA species in place of uridine triphosphate (UTP).[2][4] The incorporation of FUTP into ribosomal RNA (rRNA) and small nuclear RNA (snRNA) impairs their maturation and processing, leading to disruptions in ribosome biogenesis and pre-mRNA splicing.[4] This fraudulent substitution disrupts normal RNA function, contributing significantly to the overall cytotoxicity of 5-FU.[2]

Incorporation into DNA

The third mechanism involves the conversion of 5-FU to fluorodeoxyuridine triphosphate (FdUTP), which can be incorporated into DNA in place of dTTP.[2][6] This incorporation leads to DNA strand instability and fragmentation, inhibiting both DNA synthesis and repair processes and ultimately triggering apoptosis.[2][6]

Caption: Metabolic activation of 5-FU and its cytotoxic mechanisms.

Key Derivatives: The Prodrug Strategy

While effective, intravenous 5-FU suffers from limitations including a short half-life, variable pharmacokinetics, and the inconvenience of infusion-based administration.[4][7] This spurred the development of oral prodrugs designed to improve pharmacokinetic profiles, enhance patient convenience, and achieve tumor-selective activation.

Capecitabine

Capecitabine is an orally administered fluoropyrimidine carbamate that was rationally designed for tumor-selective activation.[6][8][9] It undergoes a three-step enzymatic conversion to 5-FU.[10][11]

-

Liver: Absorbed intact through the gut, capecitabine is first metabolized in the liver by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).[10][11]

-

Liver and Tumor Tissues: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase .[10][11]

-

Tumor Tissues: The final, critical step is the conversion of 5'-DFUR to 5-FU by thymidine phosphorylase (TP) .[10][11]

The brilliance of this design lies in the elevated expression of thymidine phosphorylase in many tumor tissues compared to normal tissues.[8][10][11] This differential expression leads to higher concentrations of active 5-FU at the tumor site, enhancing efficacy while potentially reducing systemic toxicity.[8]

Tegafur

Tegafur is another oral prodrug that is gradually converted to 5-FU in the body, primarily in the liver.[12][13] This conversion is mediated by cytochrome P450 enzymes, particularly CYP2A6 .[13][14] Tegafur's slower conversion provides a more sustained release of 5-FU compared to intravenous bolus administration.[15]

Tegafur is often administered in combination formulations to modulate 5-FU's activity and toxicity:

-

Tegafur-uracil (UFT): Uracil competes with 5-FU for the catabolic enzyme dihydropyrimidine dehydrogenase (DPD), slowing 5-FU degradation and increasing its bioavailability.[15]

-

S-1 (Tegafur/Gimeracil/Oteracil): This is a triple combination. Gimeracil is a potent DPD inhibitor, increasing 5-FU concentration.[12][16] Oteracil inhibits orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract, reducing the local conversion of 5-FU to its active metabolites and thereby mitigating GI toxicity.[12][16]

Caption: Activation pathways for the oral prodrugs Capecitabine and Tegafur.

| Derivative | Type | Key Features | Primary Clinical Indications |

| 5-Fluorouracil (5-FU) | Active Drug (requires anabolism) | Intravenous or topical administration; backbone of many regimens.[4] | Colorectal, Breast, Pancreatic, Gastric, Head & Neck Cancers.[4][17] |

| Capecitabine | Oral Prodrug | Tumor-selective activation via thymidine phosphorylase.[8][10] | Metastatic Breast and Colorectal Cancers.[6][18][19] |

| Tegafur | Oral Prodrug | Gradual conversion to 5-FU via CYP2A6.[12][13] Often combined with modulators (e.g., S-1, UFT). | Gastric, Colorectal, Head & Neck, Breast Cancers.[12][15] |

| 5-Fluorocytosine (5-FC) | Prodrug | Antifungal agent; converted to 5-FU by fungal cytosine deaminase.[20] | Systemic fungal infections (e.g., Candidiasis, Cryptococcosis).[20] |

Beyond Cancer: Antifungal Activity

An important derivative, 5-Fluorocytosine (5-FC or flucytosine), is used clinically as an antifungal agent. Its mechanism relies on the presence of the enzyme cytosine deaminase in fungi, which is absent in mammalian cells.[21] This enzyme converts 5-FC into 5-FU within the fungal cell.[20] The resulting 5-FU then exerts its antifungal effects through the same mechanisms seen in cancer cells: inhibition of thymidylate synthase and disruption of RNA synthesis, ultimately halting fungal proliferation.[20][21] However, resistance can emerge, and one identified mechanism is the active efflux of 5-FU and its derivatives out of the fungal cell.[22]

The Challenge of Resistance

Despite their broad utility, the clinical efficacy of 5-fluoropyrimidines is often limited by the development of drug resistance, which can be either intrinsic or acquired.[2][3] Understanding these resistance mechanisms is crucial for developing strategies to overcome them.

-

Alterations in Drug Metabolism: The primary route of 5-FU catabolism is via the enzyme dihydropyrimidine dehydrogenase (DPD) , which converts 5-FU to the inactive dihydrofluorouracil (DHFU).[2][23] Overexpression or increased activity of DPD in tumor cells can lead to rapid drug inactivation and resistance.[1][5] Conversely, genetic deficiencies in DPD can lead to severe, life-threatening toxicity due to reduced 5-FU clearance.[24][25]

-

Target Enzyme Modifications: Overexpression of the target enzyme, thymidylate synthase (TS), is a well-established mechanism of resistance.[5][26] Higher levels of TS mean that a greater concentration of FdUMP is required to achieve a therapeutic effect. Mutations in the TS gene can also decrease the binding affinity of FdUMP, rendering the inhibition less effective.[5]

-

Decreased Drug Activation: Resistance can arise from the downregulation of enzymes required for the anabolic conversion of 5-FU to its active metabolites, such as orotate phosphoribosyltransferase (OPRT).[27]

-

Alterations in Apoptotic Pathways: Changes in cellular apoptosis mechanisms, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-XL) or inactivation of pro-apoptotic proteins (e.g., BOK), can make cancer cells less susceptible to 5-FU-induced cell death.[5][28][29]

-

Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump 5-FU out of the cancer cell, reducing its intracellular concentration and efficacy.[5]

Caption: Key molecular mechanisms leading to 5-fluoropyrimidine resistance.

Experimental Protocols for Preclinical Evaluation

The characterization of novel 5-fluoropyrimidine derivatives requires a standardized set of preclinical assays to determine potency, mechanism of action, and in vivo efficacy.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 5-fluoropyrimidine derivative in cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HT-29 colorectal adenocarcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound and a reference compound (e.g., 5-FU) in culture medium, typically ranging from 0.01 µM to 100 µM.

-

Treatment: Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and medium with vehicle (e.g., 0.1% DMSO) as controls.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular Thymidylate Synthase (TS) Inhibition Assay

Objective: To quantify the inhibition of TS activity within intact cells treated with a 5-fluoropyrimidine derivative.

Methodology:

-

Cell Culture and Treatment: Grow cells to ~80% confluency and treat with various concentrations of the test compound for a defined period (e.g., 24 hours).

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in a hypotonic buffer to prepare a cytosolic extract.

-

Reaction Mixture: Prepare a reaction buffer containing dUMP, 5,10-methylenetetrahydrofolate (CH₂THF), and a portion of the cell lysate.

-

Initiate Reaction: Start the reaction by adding the cell lysate to the pre-warmed reaction buffer. The reaction measures the rate of conversion of dUMP to dTMP.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm. This change is coupled to the oxidation of NADPH to NADP⁺ by dihydrofolate reductase (DHFR), which is included in the assay to regenerate the tetrahydrofolate cofactor. The rate of this absorbance change is proportional to TS activity.

-

Data Analysis: Calculate the rate of reaction for each sample. Express the TS activity in treated cells as a percentage of the activity in untreated control cells. Determine the concentration of the compound required to inhibit 50% of TS activity (IC₅₀).

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a 5-fluoropyrimidine derivative in a murine model.

Methodology:

-

Animal Model: Use 6-8 week old immunocompromised mice (e.g., athymic Nude or NSG).

-

Tumor Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HCT116) suspended in Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, 5-FU positive control, Test Compound groups).

-

Drug Administration: Administer the compounds via the intended clinical route (e.g., oral gavage for capecitabine analogues, intraperitoneal injection). Dosing schedules can vary (e.g., once daily for 14 days).

-

Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500 mm³) or for a set duration. Euthanize the animals and excise the tumors.

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).

Future Directions

Research into 5-fluoropyrimidine derivatives continues to evolve. Efforts are focused on synthesizing novel derivatives with improved tumor selectivity and a wider therapeutic window.[30][31] Strategies include developing compounds that are better substrates for tumor-specific enzymes or designing dual-target drugs that simultaneously inhibit TS and other cancer-related pathways. Furthermore, identifying predictive biomarkers of response and toxicity, particularly related to DPD status and TS expression, is a major clinical goal to personalize therapy and optimize patient outcomes.[3]

References

-

Fluorouracil - Wikipedia. [Link]

-

Tegafur API: Mechanism of Action and Therapeutic Applications. [Link]

-

Mechanism of Action of Capecitabine - Pharmacy Freak. [Link]

-

Understanding Capecitabine: An Oral Option in Cancer Therapy. [Link]

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH. [Link]

-

Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. [Link]

-

Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management - OncoDaily. [Link]

-

Fluorouracil (5FU) | Cancer information - Cancer Research UK. [Link]

-

Clinical applications for topical 5-fluorouracil in the treatment of dermatological disorders. [Link]

-

Pharmacokinetic and pharmacodynamic comparison of fluoropyrimidine derivatives, capecitabine and 5'-deoxy-5-fluorouridine (5'-DFUR) - PubMed. [Link]

-

Mechanisms of resistance to fluoropyrimidines - PubMed - NIH. [Link]

-

What is the mechanism of Tegafur? - Patsnap Synapse. [Link]

-

What is the mechanism of Capecitabine? - Patsnap Synapse. [Link]

-

5-fluorouracil: mechanisms of action and clinical strategies - PubMed. [Link]

-

The clinical applications of fluorouracil in ophthalmic practice - PubMed. [Link]

-

Tegafur/gimeracil/oteracil - Wikipedia. [Link]

-

Pharmacokinetics of the fluoropyrimidines: implications for their clinical use. [Link]

-

Capecitabine | C15H22FN3O6 | CID 60953 - PubChem - NIH. [Link]

-

Scientists discover how resistance to the chemotherapy drug 5-fluorouracil arises. [Link]

-

What is Tegafur used for? - Patsnap Synapse. [Link]

-

The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment - PubMed Central. [Link]

-

Tegafur | C8H9FN2O3 | CID 5386 - PubChem. [Link]

-

Emerging new therapeutic applications of capecitabine as a first-line chemotherapeutic agent in the management of advanced carcinomas other than colorectal carcinoma - NIH. [Link]

-

Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides - PubMed. [Link]

-

Evaluation of adverse effects of chemotherapy regimens of 5-fluoropyrimidines derivatives and their association with DPYD polymorphisms in colorectal cancer patients - PMC - NIH. [Link]

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - MDPI. [Link]

-

Capecitabine – Application in Therapy and Current Clinical Research - ClinicalTrials.eu. [Link]

-

Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PubMed Central. [Link]

-

The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PMC - NIH. [Link]

-

Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC - NIH. [Link]

-

5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug. [Link]

-

Capecitabine Uses, Side Effects & Warnings - Drugs.com. [Link]

-

Full article: Clinical applications for topical 5-fluorouracil in the treatment of dermatological disorders - Taylor & Francis Online. [Link]

-

Fluoropyrimidine Pathway, Pharmacokinetics - ClinPGx. [Link]

-

Toxic and Adverse Effects of Chemotherapy with 5-Fluoropyrimidine Drugs. Could Dihydropyrimidine Dehydrogenase Enzyme Screening Serve as a Prerequisite to Successful Chemotherapy? - ResearchGate. [Link]

-

Capecitabine - NCI - National Cancer Institute. [Link]

-

Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine - PubMed. [Link]

-

PharmGKB summary: fluoropyrimidine pathways - PMC - NIH. [Link]

-

The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment - PubMed. [Link]

-

Fluoropyrimidine-induced cardiotoxicity - PMC - NIH. [Link]

-

Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. [Link]

-

Serious Toxicities Associated with 5-Fluorouracil and Capecitabine: A Clinical Pharmacy Perspective. [Link]

-

Metabolism and Biological Activity of 5'-Deoxy-5-Fluorouridine, a Novel Fluoropyrimidine. [Link]

-

Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction - MDPI. [Link]

-

Biochemical and Clinical Pharmacology of 5-Fluorouracil - CancerNetwork. [Link]

-

In Vitro Evaluation of 5-Fluorouridine as an Adjuvant to Antifungal Drugs and Molecular Insights into Resistance to This Compound in Candida Species - MDPI. [Link]

-

Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction - PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorouracil - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. cancernetwork.com [cancernetwork.com]

- 8. nbinno.com [nbinno.com]

- 9. Pharmacokinetic and pharmacodynamic comparison of fluoropyrimidine derivatives, capecitabine and 5'-deoxy-5-fluorouridine (5'-DFUR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncodaily.com [oncodaily.com]

- 11. What is the mechanism of Capecitabine? [synapse.patsnap.com]

- 12. nbinno.com [nbinno.com]

- 13. What is the mechanism of Tegafur? [synapse.patsnap.com]

- 14. Tegafur | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. What is Tegafur used for? [synapse.patsnap.com]

- 16. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]

- 17. 5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug | MD Anderson Cancer Center [mdanderson.org]

- 18. Capecitabine Uses, Side Effects & Warnings [drugs.com]

- 19. Capecitabine - NCI [cancer.gov]

- 20. The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ClinPGx [clinpgx.org]

- 24. Evaluation of adverse effects of chemotherapy regimens of 5-fluoropyrimidines derivatives and their association with DPYD polymorphisms in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. news-medical.net [news-medical.net]

- 29. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. | Semantic Scholar [semanticscholar.org]

- 31. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 5-Fluoropyrimidine-4-carboxylic Acid in Modern Drug Discovery: A Technical Guide

For Immediate Release to the Scientific Community